REACTION_CXSMILES
|
Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[NH:8]1[CH:12]=[CH:11][CH:10]=[N:9]1>C(N(CC)CC)C>[CH3:10][CH:11]1[CH2:12][CH2:2][CH2:3][O:4]1.[CH3:6][C:2]([N:8]1[CH:12]=[CH:11][CH:10]=[N:9]1)([CH3:7])[C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[NH:8]1[CH:12]=[CH:11][CH:10]=[N:9]1>C(N(CC)CC)C>[CH3:10][CH:11]1[CH2:12][CH2:2][CH2:3][O:4]1.[CH3:6][C:2]([N:8]1[CH:12]=[CH:11][CH:10]=[N:9]1)([CH3:7])[C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |